methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a precursor such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.
Thiazole Ring Construction: The thiazole ring is often constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Catalysts: Acid catalysts for esterification, bases for amide bond formation.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Medicine
Medicinally, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
Ethyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(4-methylphenyl)-1,3-thiazole-4-carboxylate: Contains a methyl group on the phenyl ring, which may influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the pyrazole and thiazole rings, along with the specific substitution pattern, gives methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C18H22N4O3S
Molecular Weight : 378.45 g/mol
IUPAC Name : this compound
The compound features a thiazole ring, a pyrazole moiety, and an ester functional group, contributing to its diverse chemical reactivity and potential biological interactions.
Anticancer Activity
Recent studies have shown that compounds containing thiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, research indicates that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the mitochondrial pathway and caspase activation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiazole derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes linked to disease processes. For example, enzyme assays indicate that it may inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.
- Thiazole Synthesis : Coupling the pyrazole derivative with thiazole precursors.
- Final Esterification : Reacting the intermediate with methyl carboxylate to obtain the final product.
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of thiazole derivatives highlighted that this compound showed potent activity against Staphylococcus aureus with an MIC of 32 µg/mL .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O3S/c1-11-14(12(2)23-22-11)9-10-15(24)20-19-21-16(18(25)26-3)17(27-19)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,22,23)(H,20,21,24) |
InChI Key |
XVIZHCFQXJJCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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